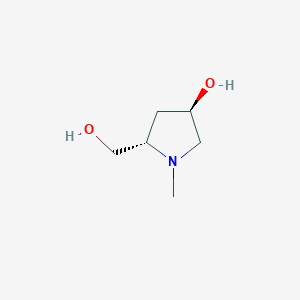![molecular formula C9H12O2 B139345 Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid CAS No. 156895-19-1](/img/structure/B139345.png)
Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid, also known as TCOCA, is a bicyclic compound that has been the subject of scientific research due to its potential applications in various fields. The unique structure of TCOCA has sparked interest in its synthesis, mechanism of action, and potential biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid is not well understood. However, studies have suggested that it may act as a nucleophile in certain reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid. However, studies have suggested that it may have anti-inflammatory properties and may be useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid in lab experiments is its unique structure, which may allow for the synthesis of novel compounds. However, the complex synthesis process and limited research on its properties may present limitations in its use.
Zukünftige Richtungen
There are several potential future directions for research on Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid. One area of interest is its potential use in the synthesis of new compounds with unique properties. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid.
Synthesemethoden
The synthesis of Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid is a complex process that involves multiple steps. One common method for synthesizing Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid involves the reaction of norbornene with maleic anhydride to form endo-3-norbornene-cis, cis-dicarboxylic anhydride. This intermediate is then reacted with sodium methoxide to form Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid has been studied for its potential applications in various scientific fields. One area of research is its use as a building block in the synthesis of other compounds. Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
156895-19-1 |
|---|---|
Produktname |
Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
tricyclo[3.2.1.03,6]octane-3-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-8(11)9-3-5-1-6(4-9)7(9)2-5/h5-7H,1-4H2,(H,10,11) |
InChI-Schlüssel |
DKPJKMMCYJSORZ-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1CC3(C2)C(=O)O |
Kanonische SMILES |
C1C2CC3C1CC3(C2)C(=O)O |
Synonyme |
Tricyclo[3.2.1.03,6]octane-3-carboxylic acid (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone](/img/structure/B139264.png)






![(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B139287.png)




![Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B139298.png)
![2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride](/img/structure/B139299.png)